molecular formula C12H9F3N2O2 B8589257 (2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide

(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide

Cat. No. B8589257
M. Wt: 270.21 g/mol
InChI Key: UQUQTWDUTIAAAY-NSHDSACASA-N
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Patent
US07186854B2

Procedure details

460 mg of the amide (7) from the Example 1 was dissolved in 30 ml of dichloromethane. 560 mg of m-chloroperbenzoic acid (purity 70–75%) was added. The reaction mixture was stirred overnight at reflux. The reaction was monitored with HPLC. The reaction mixture was washed successively with 2×20 ml of a sodium sulfite solution, 2×20 ml of saturated aqueous NaHCO3 and 20 ml of brine. The organic layer was dried (Na2SO4), filtrated and evaporated under reduced pressure yielding the epoxide (5A) as yellow solid material. Isolated yield: 400 mg (82%). 1H- and 13C-NMR confirmed the expected structure. HPLC: 96% purity.
Name
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])=[CH:5][C:4]=1[C:15]([F:18])([F:17])[F:16])#[N:2].ClC1C=CC=C(C(OO)=[O:27])C=1>ClCCl>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([C:11]2([CH3:13])[CH2:12][O:27]2)=[O:14])=[CH:5][C:4]=1[C:15]([F:17])([F:16])[F:18])#[N:2]

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
560 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WASH
Type
WASH
Details
The reaction mixture was washed successively with 2×20 ml of a sodium sulfite solution, 2×20 ml of saturated aqueous NaHCO3 and 20 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC(=O)C1(OC1)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07186854B2

Procedure details

460 mg of the amide (7) from the Example 1 was dissolved in 30 ml of dichloromethane. 560 mg of m-chloroperbenzoic acid (purity 70–75%) was added. The reaction mixture was stirred overnight at reflux. The reaction was monitored with HPLC. The reaction mixture was washed successively with 2×20 ml of a sodium sulfite solution, 2×20 ml of saturated aqueous NaHCO3 and 20 ml of brine. The organic layer was dried (Na2SO4), filtrated and evaporated under reduced pressure yielding the epoxide (5A) as yellow solid material. Isolated yield: 400 mg (82%). 1H- and 13C-NMR confirmed the expected structure. HPLC: 96% purity.
Name
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])=[CH:5][C:4]=1[C:15]([F:18])([F:17])[F:16])#[N:2].ClC1C=CC=C(C(OO)=[O:27])C=1>ClCCl>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([C:11]2([CH3:13])[CH2:12][O:27]2)=[O:14])=[CH:5][C:4]=1[C:15]([F:17])([F:16])[F:18])#[N:2]

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
560 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WASH
Type
WASH
Details
The reaction mixture was washed successively with 2×20 ml of a sodium sulfite solution, 2×20 ml of saturated aqueous NaHCO3 and 20 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC(=O)C1(OC1)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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